
Acide L-érythro-ritalinique
Vue d'ensemble
Description
L-erythro-Ritalinic Acid is a chemical compound that is primarily known as a metabolite of methylphenidate, a central nervous system stimulant used in the treatment of attention-deficit hyperactivity disorder and narcolepsy. The compound is formed through the hydrolysis of methylphenidate and is pharmacologically inactive. It is a substituted phenethylamine and is structurally related to other psychostimulant drugs.
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism Studies
L-erythro-Ritalinic Acid is primarily studied for its pharmacokinetic properties, especially in relation to methylphenidate. It serves as a reference standard in understanding the metabolic pathways of methylphenidate, which is crucial for optimizing therapeutic strategies for attention-deficit hyperactivity disorder (ADHD) and narcolepsy.
- Research Findings : A study demonstrated that approximately 70-75% of administered doses of both d-methylphenidate and l-methylphenidate are recovered as their respective ritalinic acid forms. This highlights the compound's importance in assessing drug metabolism and therapeutic efficacy .
Forensic Toxicology
In forensic science, L-erythro-Ritalinic Acid is utilized to detect and quantify methylphenidate use in biological specimens such as blood and urine.
- Case Studies : A chiral liquid chromatography-tandem mass spectrometry method was developed to analyze blood samples from forensic cases. The study found that ritalinic acid concentrations were 10-20 times higher than those of methylphenidate, indicating its utility in forensic investigations .
Clinical Research on ADHD Treatment
L-erythro-Ritalinic Acid's pharmacokinetics are also examined in clinical settings to understand its implications for ADHD treatment.
- Clinical Trials : In a study involving patients diagnosed with both substance use disorder and ADHD, researchers assessed the variability of methylphenidate and its metabolites, including L-erythro-Ritalinic Acid. The findings suggested that higher doses of methylphenidate led to significant variations in plasma concentrations of its metabolites, which could impact treatment efficacy .
Reference Standard in Analytical Chemistry
As a reference standard, L-erythro-Ritalinic Acid is essential for developing analytical methods that measure methylphenidate levels accurately.
Method | Advantages | Applications |
---|---|---|
Liquid Chromatography-Mass Spectrometry (LC-MS) | High sensitivity and specificity | Drug metabolism studies, forensic analysis |
Gas Chromatography-Mass Spectrometry (GC-MS) | Definitive quantitative data | Clinical pharmacokinetics, toxicology |
Enantioselective Methods | Ability to differentiate between enantiomers | Pharmacokinetic studies, therapeutic monitoring |
Toxicological Assessments
L-erythro-Ritalinic Acid is also significant in toxicological assessments regarding the safety and side effects of methylphenidate.
Mécanisme D'action
Target of Action
L-erythro-Ritalinic Acid is a major metabolite of the psychostimulant drugs methylphenidate, dexmethylphenidate, and ethylphenidate . The primary targets of these drugs are the dopamine and norepinephrine transporters in the brain . These transporters play a crucial role in the reuptake of dopamine and norepinephrine, neurotransmitters that are involved in attention and alertness .
Mode of Action
Methylphenidate, from which L-erythro-Ritalinic Acid is derived, is believed to work by blocking the reuptake of dopamine and norepinephrine by neurons . This increases the presence of these neurotransmitters in the extraneuronal space and prolongs their action . L-erythro-ritalinic acid itself has little to no pharmacologic activity .
Biochemical Pathways
Methylphenidate is extensively metabolized in the liver by hydrolysis of the ester group, yielding L-erythro-Ritalinic Acid . This process is catalyzed by carboxylesterase CES1A1 . In addition to the main pathway, minor pathways involving aromatic hydroxylation, microsomal oxidation, and conjugation have been reported .
Pharmacokinetics
The pharmacokinetics of L-erythro-Ritalinic Acid is closely tied to that of its parent compound, methylphenidate. Methylphenidate is rapidly and extensively metabolized by carboxylesterase CES1A1 to form L-erythro-Ritalinic Acid . It’s worth noting that the CES1A1 enzyme exhibits six times higher enantioselectivity, preferring the L-threo-enantiomer over the D-threo-enantiomer, which logically has a longer half-life .
Result of Action
Its formation is a key step in the metabolism and elimination of methylphenidate, a drug that has significant effects on the central nervous system .
Action Environment
The action of L-erythro-Ritalinic Acid, as a metabolite of methylphenidate, can be influenced by various environmental factors. For instance, the activity of the CES1A1 enzyme, which is responsible for the metabolism of methylphenidate to L-erythro-Ritalinic Acid, can be affected by factors such as liver disease, drug interactions, and genetic variability . Furthermore, the presence of ethanol can lead to the formation of ethylphenidate, which is also pharmacologically active .
Analyse Biochimique
Biochemical Properties
L-erythro-Ritalinic Acid interacts with various enzymes and proteins. The primary enzyme involved in its metabolism is carboxylesterase 1 (CES1A1), which is highly expressed in the liver, intestine, placenta, and brain . CES1A1 exhibits enantioselectivity, preferring the L-erythro-enantiomer over the D-erythro-enantiomer .
Molecular Mechanism
As a metabolite of methylphenidate, it is believed to be pharmacologically inactive
Temporal Effects in Laboratory Settings
In plasma, D-erythro-Ritalinic Acid concentrations were found to be on average 25-fold higher than the corresponding D-erythro-methylphenidate concentrations
Metabolic Pathways
L-erythro-Ritalinic Acid is involved in the metabolic pathway of methylphenidate and related compounds. It is formed through the hydrolysis of the ester group in these compounds, a process catalyzed by the enzyme CES1A1 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: L-erythro-Ritalinic Acid can be synthesized through the hydrolysis of methylphenidate. The process involves the cleavage of the ester bond in methylphenidate, resulting in the formation of L-erythro-Ritalinic Acid. This reaction is typically catalyzed by carboxylesterase enzymes, particularly carboxylesterase 1, which is highly expressed in the liver.
Industrial Production Methods: In an industrial setting, the production of L-erythro-Ritalinic Acid involves the use of large-scale hydrolysis reactors where methylphenidate is subjected to enzymatic hydrolysis under controlled conditions. The reaction parameters, such as temperature, pH, and enzyme concentration, are optimized to ensure maximum yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: L-erythro-Ritalinic Acid primarily undergoes hydrolysis reactions. It does not participate in significant oxidation, reduction, or substitution reactions due to its stable chemical structure.
Common Reagents and Conditions: The hydrolysis of methylphenidate to form L-erythro-Ritalinic Acid is catalyzed by carboxylesterase enzymes. The reaction typically occurs in an aqueous medium at physiological pH and temperature.
Major Products Formed: The major product of the hydrolysis reaction is L-erythro-Ritalinic Acid itself. There are no significant by-products formed in this reaction.
Comparaison Avec Des Composés Similaires
L-erythro-Ritalinic Acid is similar to other metabolites of methylphenidate, such as D-threo-Ritalinic Acid. it is unique in its stereochemistry, which affects its formation and detection in biological samples. Other similar compounds include ethylphenidate and isopropylphenidate, which are analogues of methylphenidate and undergo similar metabolic pathways. The uniqueness of L-erythro-Ritalinic Acid lies in its specific formation from the erythro isomer of methylphenidate, distinguishing it from the threo isomers and their respective metabolites.
References
Activité Biologique
L-erythro-Ritalinic Acid (L-RA) is a significant metabolite of methylphenidate (MPH), a widely used medication for attention deficit hyperactivity disorder (ADHD). Understanding the biological activity of L-RA is crucial for evaluating its pharmacological effects and safety profile. This article delves into the pharmacokinetics, metabolism, and clinical implications of L-erythro-Ritalinic Acid based on diverse research findings.
Pharmacokinetics and Metabolism
L-RA is primarily formed through the de-esterification of MPH via hepatic carboxylesterase enzymes. Approximately 70-75% of administered doses of both D-MPH and L-MPH are recovered as their respective ritalinic acid metabolites, indicating a high conversion rate in human subjects .
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Half-life of MPH | 2.8 hours |
Recovery as L-ritalinic acid | 70-75% of dose |
Time to peak plasma concentration (t_max) | 1.3 - 2.4 hours |
The pharmacokinetics of L-RA reveal that it has a shorter half-life compared to its parent compound, with studies showing rapid absorption and elimination characteristics .
Biological Activity
While L-RA itself is considered pharmacologically inactive, its role as a metabolite is critical in understanding the overall effects of MPH. The biological activity of L-RA is largely overshadowed by the effects of its parent compound, D-MPH, which is responsible for the therapeutic effects observed in ADHD treatment.
Comparative Activity
Research indicates that both enantiomers of MPH are subject to stereoselective metabolism, where D-MPH exhibits significant central nervous system activity, while L-MPH and L-RA do not demonstrate similar pharmacodynamic profiles .
Clinical Implications
Clinical studies have evaluated the efficacy and safety profiles of MPH and its metabolites in various populations, including children with ADHD and adults recovering from brain injuries. For instance, a study involving patients with traumatic brain injury showed improvements in cognitive function when treated with extended-release MPH formulations, although direct effects from L-RA were not specifically highlighted .
Case Studies Overview
- ADHD Treatment : In children diagnosed with ADHD, the systemic bioavailability of MPH varies significantly, affecting therapeutic outcomes .
- Traumatic Brain Injury : A randomized controlled trial demonstrated that extended-release MPH improved processing speed and attention in patients post-injury, further supporting the need for careful evaluation of both MPH and its metabolites .
Propriétés
IUPAC Name |
(2R)-2-phenyl-2-[(2S)-piperidin-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INGSNVSERUZOAK-NWDGAFQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)[C@@H](C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453052 | |
Record name | L-erythro-Ritalinic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076192-92-1 | |
Record name | L-erythro-Ritalinic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.